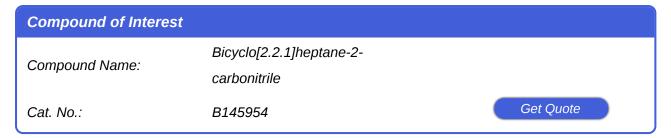


Physical properties of Bicyclo[2.2.1]heptane-2-carbonitrile isomers

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An In-depth Technical Guide to the Physical Properties of **Bicyclo[2.2.1]heptane-2-carbonitrile** Isomers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the endo and exo isomers of **bicyclo[2.2.1]heptane-2-carbonitrile** and its unsaturated analogue, bicyclo[2.2.1]hept-5-ene-2-carbonitrile. This document consolidates key data into comparative tables, outlines detailed experimental protocols for their synthesis and separation, and presents logical workflows through diagrams as specified.

Introduction to Bicyclo[2.2.1]heptane-2-carbonitrile Isomers

Bicyclo[2.2.1]heptane, commonly known as norbornane, is a bridged bicyclic hydrocarbon. When functionalized with a carbonitrile group at the 2-position, it gives rise to stereoisomers: endo and exo. These isomers exhibit distinct physical and chemical properties due to the different spatial arrangement of the nitrile group relative to the bicyclic ring system. The unsaturated version, 5-norbornene-2-carbonitrile, is a key precursor synthesized via the Diels-Alder reaction and also exists in endo and exo forms[1]. These compounds serve as valuable building blocks in the synthesis of pharmaceuticals and advanced materials[1][2].



Comparative Physical Properties

The physical properties of these isomers are critical for their purification, characterization, and application. The following tables summarize the available quantitative data.

Table 1: Physical Properties of Bicyclo[2.2.1]heptane-2-

carbonitrile (Saturated)

Property	endo-Isomer	exo-Isomer	Mixture / Unspecified
CAS Number	3211-87-8[3][4]	3211-90-3[4][5]	2234-26-6[4][6][7]
Molecular Formula	C ₈ H ₁₁ N[3][5][6]	C ₈ H ₁₁ N[3][5][6]	C ₈ H ₁₁ N[3][5][6]
Molecular Weight	121.18 g/mol [6][7]	121.18 g/mol [6][7]	121.18 g/mol [6][7][8]
Appearance	-	-	White to beige powder[8]
Melting Point	-	-	43-45 °C[4]; 44 °C[9]
Boiling Point	-	-	73-75 °C @ 10 mmHg[4][8]
Density	-	-	~0.897 g/cm ³ [8][10]

Table 2: Physical Properties of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (Unsaturated)



Property	endo-Isomer	exo-Isomer	Mixture of Isomers
CAS Number	-	-	95-11-4[11][12]
Molecular Formula	C ₈ H ₉ N[11][12]	C ₈ H ₉ N[11][12]	C ₈ H ₉ N[11][12]
Molecular Weight	119.16 g/mol [11][12]	119.16 g/mol [11][12]	119.16 g/mol [11][12]
Appearance	-	-	Colorless to pale yellow liquid[1][11][13]
Melting Point	-	-	10 to 14 °C[11][14][15]
Boiling Point	-	-	82-86 °C @ 10 mmHg[14][15]; 205 °C @ 760 mmHg[11]
Density	-	-	0.999 g/mL @ 25 °C[14]
Refractive Index	-	-	1.488 @ 20 °C[11][14]
Flash Point	-	-	66 °C (closed cup)
Vapor Pressure	-	-	0.25 mmHg @ 25 °C[11]
Solubility	-	-	Slightly soluble in water; more soluble in polar aprotic solvents like acetone[11][13].

Experimental Protocols Synthesis of 5-Norbornene-2-carbonitrile (Endo/Exo Mixture)

The primary route to 5-norbornene-2-carbonitrile is the Diels-Alder cycloaddition reaction[1][16].

Reaction: Cyclopentadiene reacts with acrylonitrile to yield a mixture of endo and exo
isomers of 5-norbornene-2-carbonitrile. The reaction typically favors the formation of the
endo isomer[16].



Procedure:

- Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene.
- In a suitable reaction vessel, combine acrylonitrile with the freshly prepared cyclopentadiene.
- The reaction is typically performed without a solvent, but a hydrocarbon solvent may be used.
- Stir the mixture at room temperature or with gentle heating. The reaction is exothermic.
- Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Upon completion, the crude product, an endo-rich mixture of isomers, can be purified by vacuum distillation.

Synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile

The saturated carbonitrile is prepared by the hydrogenation of its unsaturated precursor.

 Reaction: Catalytic hydrogenation of the double bond in the 5-norbornene-2-carbonitrile isomer mixture.

Procedure:

- Dissolve the 5-norbornene-2-carbonitrile mixture in a suitable solvent such as ethanol or ethyl acetate.
- Add a catalyst, typically palladium on carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator)
 with vigorous stirring.
- Monitor the reaction until hydrogen uptake ceases.
- Filter the reaction mixture through celite to remove the catalyst.



• Remove the solvent under reduced pressure to yield the crude saturated product mixture.

Separation of Endo and Exo Isomers

The separation of endo and exo isomers is a significant challenge due to their similar polarities but can be achieved using column chromatography[17].

- Methodology:
 - Stationary Phase: Silica gel is commonly used.
 - Mobile Phase Optimization: A shallow gradient of ethyl acetate in hexanes is effective.
 Start with a very low polarity (e.g., 1-2% ethyl acetate in hexanes) and increase the polarity gradually[17]. The less polar exo isomer is expected to elute first.
 - Sample Loading: For optimal separation, employ dry loading. Dissolve the crude isomer
 mixture in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small
 amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This
 powder is then carefully added to the top of the column[17].
 - Elution and Analysis: Begin elution with the low-polarity mobile phase. Collect fractions and analyze them by TLC or GC to identify those containing the pure isomers.
 - Product Recovery: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Characterization

The identity and purity of the separated isomers are confirmed using standard spectroscopic techniques.

- NMR Spectroscopy: Both ¹H and ¹³C NMR are crucial. ¹³C NMR is particularly useful for distinguishing between endo and exo isomers, as the chemical shifts of the bridgehead (C1, C4) and bridge (C7) carbons can be diagnostic[18].
- Gas Chromatography-Mass Spectrometry (GC-MS): GC can confirm the purity of each separated isomer, while MS provides information on the molecular weight and fragmentation pattern[7].



 Infrared (IR) Spectroscopy: The prominent nitrile (C≡N) stretch is a key feature in the IR spectrum[9].

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the structural relationship between the isomers.



Synthesis Cyclopentadiene + Acrylonitrile Diels-Alder Reaction 5-Norbornene-2-carbonitrile (Endo/Exo Mixture) Catalytic Hydrogenation Bicyclo[2.2.1]heptane-2-carbonitrile (Endo/Exo Mixture) Purification & Characterization Column Chromatography More Polar Less Polar Pure endo-Isomer Pure exo-Isomer Characterization (NMR, GC-MS, IR)

Synthesis, Separation, and Characterization Workflow

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Caption: General workflow for synthesis and separation of isomers.



Caption: Relationship between saturated and unsaturated isomers.

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